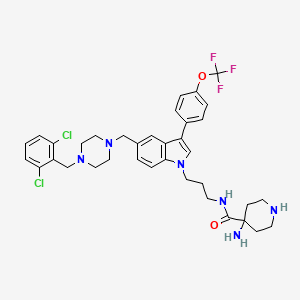

![molecular formula C23H20N6O3 B610498 5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one](/img/structure/B610498.png)

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

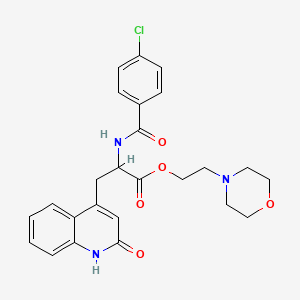

RK-33は、RNAヘリカーゼDDX3を標的とする低分子阻害剤です。抗癌剤としての前臨床研究で有望な結果を示しています。 RK-33は、DDX3を過剰発現する細胞において、G1期細胞周期停止を誘導し、アポトーシスを促進し、放射線感受性を高める能力で知られています .

作用機序

RK-33は、RNAヘリカーゼDDX3を標的とすることで効果を発揮します。 DDX3に特異的に結合し、そのヘリカーゼ活性を阻害し、RNA代謝および抗ウイルス応答における役割を阻害します . この阻害は、DDX3を過剰発現する細胞において、G1期細胞周期停止、アポトーシス、および放射線感受性の増強につながります . さらに、RK-33は癌細胞のDNA修復機構を無効にするのに役立ち、放射線によって切断されたDNA鎖を修復するのを防ぎます .

生化学分析

Biochemical Properties

RK-33 functions as a potent inhibitor of the RNA helicase DDX3. This enzyme is involved in unwinding RNA structures, which is essential for RNA translation and other metabolic processes. By inhibiting DDX3, RK-33 disrupts these processes, leading to a reduction in protein synthesis. The compound has been shown to cause G1 cell cycle arrest, induce apoptosis, and promote radiation sensitization in cells overexpressing DDX3 . Additionally, RK-33 has demonstrated broad-spectrum antiviral activity by inhibiting the enzymatic activities of DDX3X, thereby limiting viral replication in cells .

Cellular Effects

RK-33 exerts significant effects on various cell types and cellular processes. In cancer cells, particularly those overexpressing DDX3, RK-33 treatment results in decreased proliferation and induction of G1 phase cell-cycle arrest . The compound also induces apoptosis and enhances the sensitivity of these cells to radiation therapy . In viral-infected cells, RK-33 reduces viral load by downregulating viral gene expression and inhibiting viral protein production . These effects are mediated through the inhibition of DDX3, which is co-opted by viruses for replication.

Molecular Mechanism

At the molecular level, RK-33 exerts its effects by binding to the ATP-binding domain of DDX3, thereby inhibiting its helicase activity . This inhibition disrupts the normal function of DDX3 in RNA metabolism, leading to a cascade of downstream effects, including reduced protein synthesis and impaired viral replication . Additionally, RK-33 has been shown to interfere with the DDX3-β-catenin axis, thereby impairing Wnt signaling . This disruption of Wnt signaling contributes to the compound’s anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of RK-33 have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that RK-33 can cause sustained G1 cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antiviral effects persist over time, with continued inhibition of viral replication observed in treated cells .

Dosage Effects in Animal Models

The effects of RK-33 vary with different dosages in animal models. At low micromolar concentrations, RK-33 is efficacious in limiting viral infections and reducing tumor growth . At higher doses, the compound can exhibit toxic effects, including increased apoptosis and potential off-target effects . In xenograft models of cancer, RK-33 has been shown to reduce tumor proliferation and enhance the effects of radiation therapy .

Metabolic Pathways

RK-33 is involved in several metabolic pathways, primarily through its interaction with DDX3. By inhibiting DDX3, RK-33 affects RNA metabolism, including transcription, pre-mRNA splicing, RNA export, and translation . The compound also impacts mitochondrial translation and respiratory electron transport pathways, leading to reduced oxidative phosphorylation capacity and increased reactive oxygen species (ROS) levels . These metabolic disruptions contribute to the compound’s anticancer and antiviral effects.

Transport and Distribution

Within cells, RK-33 is transported and distributed to various compartments, including the cytoplasm and mitochondria . The compound’s interaction with DDX3 facilitates its localization to these compartments, where it exerts its inhibitory effects. Additionally, RK-33 has been shown to accumulate in cancer cells overexpressing DDX3, enhancing its therapeutic efficacy .

Subcellular Localization

RK-33’s subcellular localization is primarily determined by its interaction with DDX3. The compound localizes to the nucleolus, centrosome, and mitochondria, where it performs different functions based on its location . In the nucleolus, RK-33 inhibits RNA processing, while in the mitochondria, it disrupts mitochondrial translation and oxidative phosphorylation . These localized effects contribute to the compound’s overall therapeutic activity.

準備方法

RK-33は、さまざまな方法で合成できます。一般的なアプローチの1つは、乳化溶媒蒸発法を使用して、RK-33をポリ(乳酸-コ-グリコール酸)(PLGA)ナノ粒子にカプセル化することです。 この方法は、約245 nmの流体力学的直径と負電荷を持つナノ粒子をもたらします . カプセル化されたRK-33は7日間かけて放出され、時間依存的にヒト乳癌細胞に細胞毒性を示します .

化学反応の分析

RK-33は、以下を含むいくつかの種類の化学反応を起こします。

酸化と還元: RK-33は酸化還元反応に関与できますが、これらの反応に関する具体的な詳細は限られています。

置換: RK-33は、特に特定の試薬や条件下で、置換反応を受ける可能性があります。

一般的な試薬と条件: RK-33を含む反応には、カプセル化と制御放出のためのPLGAの使用など、特定の試薬と条件が必要です.

主な生成物: これらの反応から形成される主な生成物には、カプセル化されたRK-33ナノ粒子とその後の放出生成物が含まれます.

科学研究への応用

RK-33は、以下を含む広範囲の科学研究アプリケーションを持っています。

癌研究: RK-33は、RNAヘリカーゼDDX3をブロックすることにより、前立腺癌細胞の放射線感受性を高めることが示されており、増殖の抑制とG1期細胞周期停止の誘導につながります.

抗ウイルス研究: RK-33は、DDX3Xの酵素活性を阻害することにより、広範囲の抗ウイルス作用を持っています。

薬物送達: PLGAナノ粒子へのRK-33のカプセル化は、非経口製剤としての可能性を示しており、全身滞留性を向上させ、毒性を軽減しています.

科学的研究の応用

RK-33 has a wide range of scientific research applications, including:

Cancer Research: RK-33 has been shown to radiosensitize prostate cancer cells by blocking the RNA helicase DDX3, leading to decreased proliferation and induced G1 phase cell-cycle arrest.

Antiviral Research: RK-33 has broad-spectrum antiviral action by inhibiting the enzymatic activities of DDX3X.

類似化合物との比較

RK-33は、高い特異性と効力でDDX3を標的とする能力においてユニークです。 類似の化合物には、DDX5やDDX17を標的とする他のRNAヘリカーゼ阻害剤がありますが、RK-33は強力な抗癌作用と抗ウイルス作用により際立っています . ファーストインクラス薬としてのRK-33の開発は、新規治療薬としての可能性を浮き彫りにしています .

特性

IUPAC Name |

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUMZXFUZDBRCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)